2-(4-Fluorophenoxy)-3-hydrazinylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenoxy)-3-hydrazinylpyrazine is a chemical compound that belongs to the class of pyrazines It is characterized by the presence of a fluorophenoxy group and a hydrazinyl group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-3-hydrazinylpyrazine typically involves the reaction of 4-fluorophenol with 2,3-dichloropyrazine in the presence of a base to form the intermediate 2-(4-fluorophenoxy)-3-chloropyrazine. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-3-hydrazinylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The fluorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrazines .
Scientific Research Applications
2-(4-Fluorophenoxy)-3-hydrazinylpyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as coatings and polymers
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-3-hydrazinylpyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine: This compound shares the fluorophenoxy group but differs in its core structure and applications.
2-(2-Chloro-4-fluorophenoxy)-2-methyl-N-[(1R,2S,3S,5S,7S)-5-(methylsulfonyl)-2-adamantyl]propanamide: Another compound with a fluorophenoxy group, used in different contexts.
Uniqueness
2-(4-Fluorophenoxy)-3-hydrazinylpyrazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its pyrazine core and hydrazinyl group make it a versatile compound for various applications, distinguishing it from other fluorophenoxy derivatives .
Properties
Molecular Formula |
C10H9FN4O |
---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
[3-(4-fluorophenoxy)pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C10H9FN4O/c11-7-1-3-8(4-2-7)16-10-9(15-12)13-5-6-14-10/h1-6H,12H2,(H,13,15) |
InChI Key |
DUIPCDCKEAKQOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CN=C2NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.